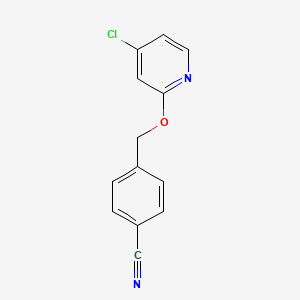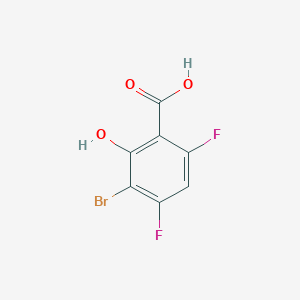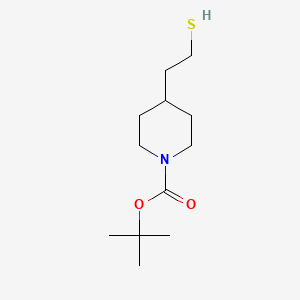
2-Amino-3-bromonaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-bromonaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and two ketone groups at the first and fourth positions on the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
準備方法
合成経路と反応条件: 2-アミノ-3-ブロモナフタレン-1,4-ジオンの合成は、通常、2,3-ジブロモナフタレン-1,4-ジオンとアミンとの反応により行われます。 一般的な方法の1つは、2,3-ジブロモナフタレン-1,4-ジオンをジクロロメタンなどの溶媒に溶解し、次に攪拌条件下でアミン(例:ピリジン-2-イルメタンアミンまたはピリジン-4-イルメタンアミン)を加えることです . 次に、反応混合物をNMR、FTIR、質量分析などのさまざまな分析技術にかけ、目的の生成物の生成を確認します .
工業生産方法: 2-アミノ-3-ブロモナフタレン-1,4-ジオンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することです。これには、反応条件、溶媒の使用、および精製技術を最適化して、化合物の高収率と高純度を確保することが含まれます。
化学反応の分析
反応の種類: 2-アミノ-3-ブロモナフタレン-1,4-ジオンは、さまざまな化学反応を起こします。これには以下が含まれます。
置換反応: 適切な条件下では、臭素原子は他の求核剤と置換される可能性があります。
酸化および還元反応: キノン構造はレドックス反応を可能にし、この化合物はその対応するヒドロキノンに還元されるか、さらに酸化されます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。これらの反応は、通常、穏やかな条件から中程度の条件で行われます。
酸化および還元反応: 水素化ホウ素ナトリウムなどの還元剤と、過マンガン酸カリウムなどの酸化剤が一般的に使用されます。
生成される主な生成物:
置換反応: 生成物には、使用される求核剤に応じて、さまざまな置換ナフトキノンが含まれます。
酸化および還元反応: 生成物には、ヒドロキノンとさらに酸化されたナフトキノンが含まれます。
4. 科学研究の応用
2-アミノ-3-ブロモナフタレン-1,4-ジオンには、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。
医学: 生物学的標的に結合する能力により、その潜在的な治療用途が調査されています。
科学的研究の応用
2-Amino-3-bromonaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-アミノ-3-ブロモナフタレン-1,4-ジオンの作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物は、水銀(Hg2+)やニッケル(Ni2+)などの金属イオンを検出するためのケモセンサーとして機能することができます。 検出メカニズムは、この化合物これらの金属イオンと錯体を形成する能力に基づいており、その光学的特性の変化につながります . さらに、この化合物のキノン構造は、レドックス反応に参加することを可能にし、これにより細胞プロセスと経路に影響を与える可能性があります。
類似の化合物:
2-アミノナフタレン-1,4-ジオン: 3位に臭素原子が欠けています。
2-ブロモ-3-(メチルアミノ)ナフタレン-1,4-ジオン: アミノ基の代わりにメチルアミノ基が含まれています。
2-ブロモ-3-(ペンチルアミノ)ナフタレン-1,4-ジオン: アミノ基の代わりにペンチルアミノ基が含まれています.
独自性: 2-アミノ-3-ブロモナフタレン-1,4-ジオンは、ナフトキノン構造にアミノ基と臭素原子の両方が存在するため、ユニークです。この組み合わせは、さまざまな用途に価値のある独自の化学反応性と生物活性をもたらします。
類似化合物との比較
2-Aminonaphthalene-1,4-dione: Lacks the bromine atom at the third position.
2-Bromo-3-(methylamino)naphthalene-1,4-dione: Contains a methylamino group instead of an amino group.
2-Bromo-3-(pentylamino)naphthalene-1,4-dione: Contains a pentylamino group instead of an amino group.
Uniqueness: 2-Amino-3-bromonaphthalene-1,4-dione is unique due to the presence of both an amino group and a bromine atom on the naphthoquinone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
7208-14-2 |
|---|---|
分子式 |
C10H6BrNO2 |
分子量 |
252.06 g/mol |
IUPAC名 |
2-amino-3-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |
InChIキー |
YUZPBTZDKHZAQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |
溶解性 |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)






![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)



